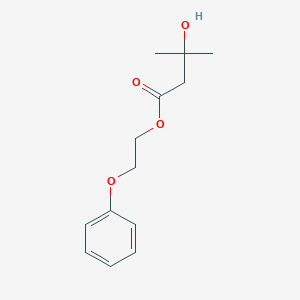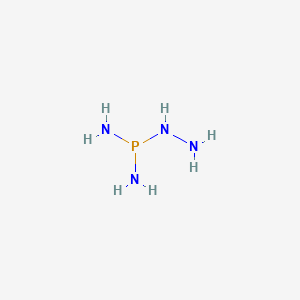
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethanethioylcarbamoyl group attached to a 4-methyl-benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethanethioylcarbamoyl)-4-methyl-benzamide typically involves the reaction of 4-methyl-benzoyl chloride with ethanethioylcarbamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for purification and isolation can streamline the production process and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethanethioyl group to an ethyl group, altering the compound’s properties.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized benzamides with different chemical and physical properties.
Applications De Recherche Scientifique
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Ethanethioylcarbamoyl)-4-methyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Ethanethioylcarbamoyl)-benzamide: Lacks the 4-methyl group, which may affect its reactivity and binding properties.
N-(Ethanethioylcarbamoyl)-4-chloro-benzamide: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
N-(Ethanethioylcarbamoyl)-4-methoxy-benzamide: The presence of a methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
N-(Ethanethioylcarbamoyl)-4-methyl-benzamide is unique due to the presence of both the ethanethioylcarbamoyl group and the 4-methyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
58554-20-4 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
N-(ethanethioylcarbamoyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-5-9(6-4-7)10(14)13-11(15)12-8(2)16/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Clé InChI |
OTYGBQNBKIHLEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=O)NC(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)

![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)


![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)



![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)
